Benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester

Description

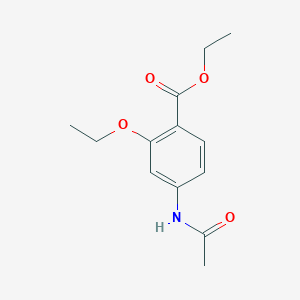

Benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester (IUPAC name) is an aromatic ester derivative characterized by a benzoic acid backbone substituted with an ethoxy group at position 2, an acetylamino group at position 4, and an ethyl ester at the carboxylic acid position. This compound is structurally related to pharmaceuticals and agrochemical intermediates, where modifications to the benzene ring influence solubility, bioavailability, and biological activity.

Properties

IUPAC Name |

ethyl 4-acetamido-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-4-17-12-8-10(14-9(3)15)6-7-11(12)13(16)18-5-2/h6-8H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHBGGPQULUZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283612 | |

| Record name | Ethyl 4-(acetylamino)-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-67-1 | |

| Record name | Ethyl 4-(acetylamino)-2-ethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(acetylamino)-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester typically involves a multi-step process. The general synthetic route includes:

Esterification: The formation of the ethyl ester group.

Acetylation: The addition of the acetylamino group to the benzoic acid core.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For example, the esterification process can be carried out using a Steglich-type esterification method, which employs carbodiimide coupling reagents and dimethyl carbonate as a solvent .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: The ethoxy and acetylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the benzoic acid core.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly as a local anesthetic.

Industry: Utilized in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituent type, position, and ester groups.

Methyl 4-Acetylamino-5-chloro-2-ethoxy-benzoate (CAS 4235-43-2)

- Structure : Chlorine substituent at position 5, methyl ester.

- Molecular Formula: C₁₂H₁₄ClNO₄.

- Key Differences: The chlorine atom increases molecular weight (271.70 g/mol vs.

- Applications : Used in intermediates for gastroprokinetic agents like mosapride citrate .

Methyl 4-Acetylamino-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9)

- Structure : Bromo and chloro substituents at positions 3 and 5, hydroxy group at position 2, methyl ester.

- Molecular Formula: C₁₀H₉BrClNO₄.

- Key Differences : Bromine and chlorine substituents increase steric hindrance and lipophilicity, while the hydroxy group may enhance hydrogen bonding. Such modifications are common in antitubercular sulfonamides (e.g., ) .

Benzoic Acid, 4-(Acetylamino)-2-hydroxy-, Methyl Ester (CAS 4093-28-1)

- Structure : Hydroxy group at position 2, methyl ester.

- Molecular Formula: C₁₀H₁₁NO₄.

- Key Differences: The hydroxy group replaces the ethoxy group, increasing polarity and reducing metabolic stability. This compound is synthesized via acetylation of methyl 4-amino-2-hydroxybenzoate () and may serve as a precursor for anti-inflammatory agents .

Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (CAS 329701-80-6)

- Structure: Thio-linked pyrimidinyl moiety at the acetylamino group.

- Molecular Formula : C₁₈H₂₁N₃O₄S.

- Key Differences : The pyrimidinyl-sulfanyl group introduces heterocyclic functionality, broadening applications in antiviral or enzyme-targeted therapies .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Substituent Effects : Ethoxy groups enhance lipophilicity and membrane permeability compared to hydroxy or methoxy groups (). Chloro/bromo substituents improve bioactivity but may increase toxicity .

- Ester Group Influence : Ethyl esters generally offer slower hydrolysis rates than methyl esters, prolonging drug half-life .

- Biological Activity: Acetylamino groups are critical for hydrogen bonding in enzyme inhibition (e.g., sulfonamides in ), while heterocyclic extensions () expand target specificity .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of Benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester , exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 101-85-5

The structure of this compound includes an acetylamino group and an ethoxy group attached to the benzoic acid backbone, which influences its solubility and interaction with biological targets.

The biological activity of benzoic acid derivatives often involves interactions with various biomolecular targets:

- Protein Degradation Systems : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis by regulating protein degradation .

- Enzyme Inhibition : Compounds structurally similar to benzoic acid have been shown to inhibit enzymes such as cathepsins B and L, which are involved in protein degradation processes. This inhibition can lead to altered cellular functions, including apoptosis and inflammation modulation .

- Antimicrobial Activity : Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

In vitro studies have reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cell lines. The activation of proteolytic enzymes like caspases is believed to play a role in this process .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell-based assays. By modulating the UPP and ALP pathways, it may help alleviate conditions characterized by chronic inflammation .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 4-(acetylamino)-2-ethoxy-, ethyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with the acetylation of 4-amino-2-ethoxybenzoic acid using acetic anhydride under reflux (90–100°C, 2–4 hours). Purify the intermediate via recrystallization in ethanol/water .

- Esterification : React the acetylated intermediate with ethanol in the presence of a catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid). Use Dean-Stark apparatus to remove water and shift equilibrium toward ester formation .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:3 substrate-to-alcohol ratio) and temperature (70–80°C) to enhance yield (typically 65–85%).

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Confirm acetyl (δ ~2.2 ppm, singlet) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) groups. Aromatic protons should align with substitution patterns (e.g., para-acetylamino at δ ~7.5–8.0 ppm) .

- IR : Identify ester carbonyl (~1740 cm⁻¹), acetyl C=O (~1680 cm⁻¹), and ethoxy C-O (~1250 cm⁻¹) stretches .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% ideal for biological studies).

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., onset >150°C suggests stability at room temperature) .

- Hydrolytic Sensitivity : Store in anhydrous solvents (e.g., dried DMSO or ethanol) under inert gas (N₂/Ar) to prevent ester hydrolysis. Monitor pH in aqueous buffers (avoid alkaline conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR)?

Methodological Answer:

- Comparative Analysis : Run control experiments with structurally similar analogs (e.g., Benzoic acid, 4-(dimethylamino)-, 2-oxo-2-(phenylamino)ethyl ester) to isolate electronic or steric effects .

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR/IR spectra and compare with experimental data. Focus on substituent-induced deshielding effects in aromatic regions .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electrophilic Substitution : Probe aromatic reactivity by nitration (HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃). Monitor regioselectivity via LC-MS to identify para vs. ortho products .

- Nucleophilic Attack : Expose the ester to hydroxide ions (NaOH/EtOH) and quantify hydrolysis rates via pH titration or kinetic UV-Vis assays. Compare with sterically hindered analogs to assess substituent effects .

Q. How can computational modeling aid in predicting the compound’s biological interactions or physicochemical properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., acetyltransferases). Parameterize the ligand with GAFF force fields and solvation models (e.g., PBSA) .

- ADMET Prediction : Employ QSAR tools (e.g., SwissADME) to estimate logP (~2.5–3.0), solubility (≤0.1 mg/mL), and metabolic pathways (e.g., cytochrome P450 interactions) .

Q. What experimental designs are recommended for investigating thermal decomposition pathways?

Methodological Answer:

- TGA-MS Coupling : Perform thermogravimetric analysis linked with mass spectrometry to identify volatile decomposition products (e.g., acetic acid, ethanol). Compare with reference fragmentation patterns .

- Isothermal Studies : Heat samples at 150°C for 24 hours in sealed ampules. Analyze residues via GC-MS to detect stable intermediates (e.g., acetylamino benzoic acid) .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be addressed?

Methodological Answer:

- Source Validation : Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed studies over vendor catalogs .

- Reproducibility Tests : Synthesize the compound using published protocols and characterize independently. Variations >5% suggest impurities or polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.